5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid
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Overview
Description
5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazones with aldehydes or ketones, followed by cyclization. The reaction conditions often involve heating in the presence of a catalyst or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
5-Methoxyindole-3-carboxylic acid: Another indazole derivative with different substituents.
4-Methylindazole: A simpler indazole compound without the methoxy and carboxylic acid groups.
Uniqueness
5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-methoxy-4-methyl-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5-7(15-2)4-3-6-8(5)9(10(13)14)12-11-6/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
CPKNQODQANMDDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NN2)C(=O)O)OC |
Origin of Product |
United States |
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